molecular formula C18H19NO2 B7844527 1-(4-Biphenylyl)-2-(4-morpholinyl)ethanone

1-(4-Biphenylyl)-2-(4-morpholinyl)ethanone

Cat. No. B7844527
M. Wt: 281.3 g/mol
InChI Key: ODGCGDCJPHAFII-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)-2-(4-morpholinyl)ethanone is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-morpholin-4-yl-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(14-19-10-12-21-13-11-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGCGDCJPHAFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of morpholine (5.99 g, 68.7 mmol) in ether (20 mL) was added the solution of 1-(4-biphenylyl)-2-bromoethanone (9.47 g, 34.4 mmol) in a mixture of ether (100 mL) and dichloromethane (100 mL) dropwise at 0° C. After the addition was over, the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 1 h. The mixture was concentrated under reduced pressure. The residue was dissolved in dichloromethane (150 mL) and extracted with 5% NaHCO3 (150 mL) and brine (100 mL). The organic layer was dried (MgSO4) and concentrated to give 9.70 g (100%) of the title compound as a white solid. MS (ES) m/e 281.2 [M+H]+.
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5.99 g
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20 mL
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9.47 g
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100 mL
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100 mL
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Yield
100%

Synthesis routes and methods III

Procedure details

Morpholine (1.67 g, 19.1 mmol) in anhydrous ether (20 mL) was added dropwise to a solution of 1-(4-biphenylyl)-2-bromoethanone (2.63 g, 9.56 mmol) and triethylamine (TEA) (2.90 g, 28.68 mmol) in anhydrous ether (50 mL) at 0° C. over 30 min. The reaction mixture was then warmed to room temperature. After stirring for 2 h, water (80 mL) was added and the aqueous layer was extracted with ethyl acetate (2×60 mL). The combined organic layer was dried over MgSO4 and concentrated to yield the title compound as a light yellow solid (2.52 g, 93%), which was used without further purification. MS (ES) m/e 281[M+H]+.
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1.67 g
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2.63 g
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2.9 g
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20 mL
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50 mL
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80 mL
Type
reactant
Reaction Step Two
Yield
93%

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